molecular formula C13H13N3O4S2 B11363440 Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11363440
M. Wt: 339.4 g/mol
InChI Key: IHPSCOOFCDVQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with an acetyl group, a methyl group, and a thiadiazole-amido group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: The compound can be used to study the interactions between thiophene derivatives and biological targets.

    Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The thiophene ring and thiadiazole moiety can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-methylthiophene share structural similarities with ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally related.

Uniqueness

ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene and thiadiazole rings, along with the specific substituents. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N3O4S2

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-(thiadiazole-4-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C13H13N3O4S2/c1-4-20-13(19)9-6(2)10(7(3)17)22-12(9)14-11(18)8-5-21-16-15-8/h5H,4H2,1-3H3,(H,14,18)

InChI Key

IHPSCOOFCDVQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CSN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.